

An In-depth Technical Guide to Acridine Yellow: Fluorescence Spectrum and Properties

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Compound of Interest

Compound Name: *Acridine Yellow*

Cat. No.: *B147736*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine Yellow, also known as **Acridine Yellow G**, is a fluorescent dye belonging to the acridine family.^[1] It is a valuable tool in various scientific disciplines, particularly in cellular and molecular biology, owing to its distinct fluorescent properties. This technical guide provides a comprehensive overview of the fluorescence spectrum, physicochemical properties, and common applications of **Acridine Yellow**, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

Acridine Yellow is typically available as its hydrochloride salt.^[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |
|------------------|--|-----------|
| Chemical Formula | C ₁₅ H ₁₅ N ₃ ·HCl | [2][3] |
| Molar Mass | 273.76 g/mol | [2][4][5] |
| CAS Number | 135-49-9 | [4][6] |
| Appearance | Yellow to brown crystalline powder | [2][3] |
| Solubility | Soluble in ethanol and boiling water. Insoluble in cold water and benzene. A solubility of 1 mg/mL in water has been reported. | [2][7] |
| pKa | The pKa of the parent compound, acridine, is 5.60. The specific pKa for Acridine Yellow is not readily available. | [8] |

Fluorescence Spectrum and Photophysical Properties

Acridine Yellow exhibits a strong bluish-green fluorescence.[1] The efficiency and spectral characteristics of this fluorescence are crucial for its application as a fluorescent probe.

| Parameter | Value | Solvent/Conditions | Reference |
|---|--|------------------------|-----------|
| Excitation Maximum (λ_{ex}) | ~461 - 470 nm | Ethanol/Aqueous Buffer | [3][4][5] |
| Emission Maximum (λ_{em}) | ~493 - 550 nm | Ethanol/Aqueous Buffer | [3][4][5] |
| Molar Extinction Coefficient (ϵ) | 39,400 $\text{cm}^{-1}\text{M}^{-1}$ at 460.8 nm | Ethanol | [9] |
| Quantum Yield (Φ) | 0.47 | Ethanol | [6] |
| Fluorescence Lifetime (τ) | Temperature-dependent; exhibits long-lived delayed fluorescence. | Rigid Saccharide Glass | [9][10] |

The fluorescence of **Acridine Yellow** is influenced by its environment, including solvent polarity and pH. It is known to intercalate into nucleic acids, which can alter its fluorescent properties and forms the basis for its use as a biological stain.[3]

Experimental Protocols

While specific protocols for **Acridine Yellow** are not as prevalent in the literature as for its close relative, Acridine Orange, the following methodologies, adapted from established procedures for acridine dyes, can be effectively employed.

General Protocol for Staining of Cells/Bacteria for Fluorescence Microscopy

This protocol outlines the basic steps for staining cellular or bacterial samples with an acridine dye for visualization by fluorescence microscopy.

Materials:

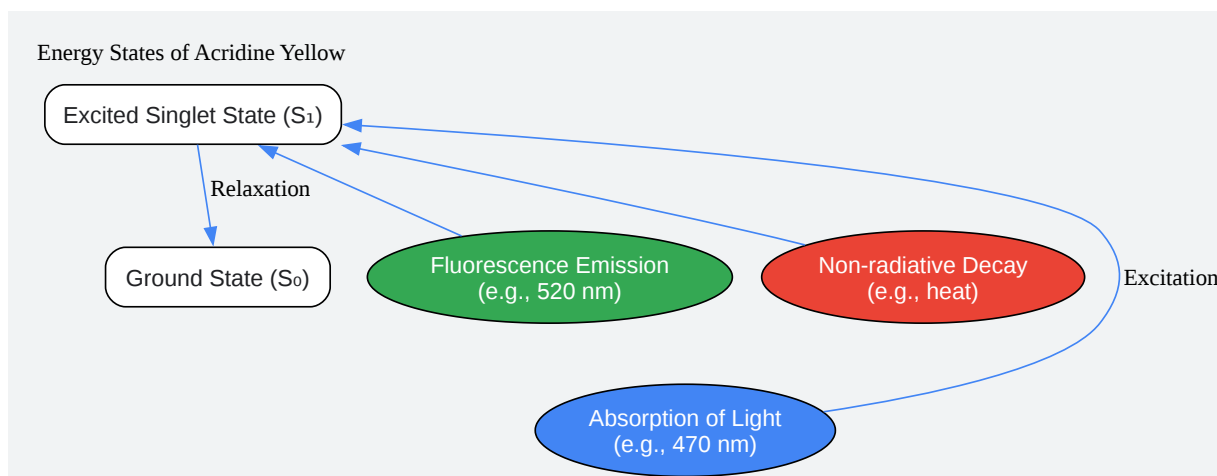
- **Acridine Yellow** stock solution (e.g., 1 mg/mL in ethanol or water)
- Phosphate-buffered saline (PBS), pH 7.4

- Fixative (e.g., Methanol or 4% paraformaldehyde)
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets (e.g., excitation around 470 nm, emission around 520 nm)

Procedure:

- Sample Preparation:
 - For suspension cells or bacteria, create a thin smear on a clean microscope slide and air dry.
 - For adherent cells, grow them on sterile coverslips in a petri dish.
- Fixation:
 - Flood the slide or coverslip with fixative (e.g., methanol) for 2-5 minutes.
 - Drain the fixative and allow the sample to air dry completely.
- Staining:
 - Prepare a working solution of **Acridine Yellow** by diluting the stock solution in PBS to a final concentration of 1-10 μM .
 - Cover the fixed sample with the **Acridine Yellow** working solution and incubate for 2-15 minutes at room temperature, protected from light.
- Washing:
 - Gently rinse the slide or coverslip with PBS to remove excess stain.
- Mounting and Imaging:
 - Mount the coverslip onto a microscope slide with a drop of mounting medium.

- Visualize the stained sample using a fluorescence microscope equipped with a suitable filter set for **Acridine Yellow** (e.g., a blue excitation filter and a green emission filter).



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